molecular formula C17H20O4 B2758301 5-(1-Adamantyl)-2,4-dihydroxybenzoic acid CAS No. 51049-71-9

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid

Cat. No. B2758301
CAS RN: 51049-71-9
M. Wt: 288.343
InChI Key: CPPPOEUQYCKODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09254251B2

Procedure details

2,4-Dihydroxybenzoic acid (9.24 g) and 1-adamantanol (9.14 g) are dissolved in dichloromethane (200 mL) and then stirred. After adding acetic acid (17.1 mL) mixed with concentrated sulfuric acid (3.3 mL) dropwise, the mixture is stirred at room temperature for 12 hours. After adding water (200 mL), sodium bicarbonate is added until the pH of the solution becomes 6. The produced solid is filtered to obtain 8.82 g of 5-adamantan-1-yl-2,4-dihydroxybenzoic acid as solid of a light color.
Quantity
9.24 g
Type
reactant
Reaction Step One
Quantity
9.14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
17.1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12]12(O)[CH2:21][CH:16]3[CH2:17][CH:18]([CH2:20][CH:14]([CH2:15]3)[CH2:13]1)[CH2:19]2.S(=O)(=O)(O)O.C(=O)(O)[O-].[Na+]>ClCCl.O.C(O)(=O)C>[C:12]12([C:8]3[C:9]([OH:11])=[CH:10][C:2]([OH:1])=[C:3]([CH:7]=3)[C:4]([OH:6])=[O:5])[CH2:21][CH:16]3[CH2:17][CH:18]([CH2:20][CH:14]([CH2:15]3)[CH2:13]1)[CH2:19]2 |f:3.4|

Inputs

Step One
Name
Quantity
9.24 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)O
Name
Quantity
9.14 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
17.1 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 12 hours
Duration
12 h
ADDITION
Type
ADDITION
Details
is added until the pH of the solution
FILTRATION
Type
FILTRATION
Details
The produced solid is filtered

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)C=2C(=CC(=C(C(=O)O)C2)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.82 g
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.